3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL
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Overview
Description
3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group. These fluorine-containing groups often impart unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluoro-6-trifluoromethylbenzaldehyde with a suitable reducing agent to form the corresponding alcohol . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where fluorine-containing reagents are used to introduce the fluorine atoms into the aromatic ring. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group typically yields ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)phenylacetic acid
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The combination of fluorine atoms and a trifluoromethyl group enhances its stability, reactivity, and potential biological activity compared to other similar compounds .
Properties
CAS No. |
376641-12-2 |
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Molecular Formula |
C10H10F4O |
Molecular Weight |
222.18 g/mol |
IUPAC Name |
3-[2-fluoro-6-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H10F4O/c11-9-5-1-4-8(10(12,13)14)7(9)3-2-6-15/h1,4-5,15H,2-3,6H2 |
InChI Key |
XRUPBGDVMZPLMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCCO)C(F)(F)F |
Origin of Product |
United States |
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